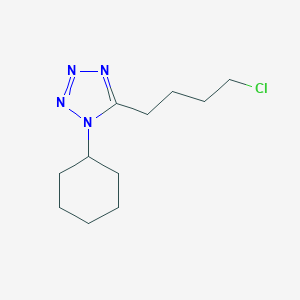![molecular formula C12H12N2 B020918 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline CAS No. 109682-72-6](/img/structure/B20918.png)
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline (MDHQ) is a bicyclic compound that has been synthesized and studied for its potential use in pharmacology and neuroscience research. MDHQ is structurally similar to other compounds that have been shown to have neuroprotective and neuroregenerative properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline is not fully understood, but it is believed to act on several different pathways in the brain. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. It has also been shown to modulate the activity of glutamate receptors, which play a key role in synaptic plasticity and learning and memory.
Biochemische Und Physiologische Effekte
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of proteins involved in neuronal survival and growth, as well as to enhance the formation of new synapses. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has also been shown to improve cognitive function in animal models, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has several advantages for use in lab experiments. It is readily available in high purity and yield, making it easy to obtain for research purposes. It also has a well-characterized synthesis method, which allows for reproducibility across experiments. However, there are also limitations to the use of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to further elucidate its mechanism of action, in order to better understand how it promotes neuronal survival and growth. Additionally, there may be potential applications for 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline in other areas of pharmacology and neuroscience research, such as drug addiction and depression.
Synthesemethoden
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline can be synthesized through a series of chemical reactions, including the condensation of 4,5-diaminophthalimide with 2-methylcyclopentanone, followed by cyclization and reduction. The synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been optimized for high yield and purity, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been studied for its potential use in pharmacology and neuroscience research. It has been shown to have neuroprotective properties, as well as the ability to enhance neuroregeneration. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
109682-72-6 |
|---|---|
Produktname |
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C12H12N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
PWSDEQWIYBRPCU-UHFFFAOYSA-N |
SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
Kanonische SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
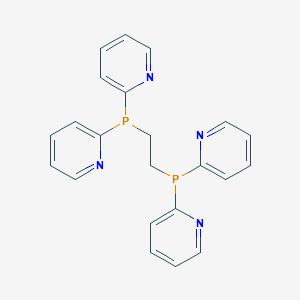
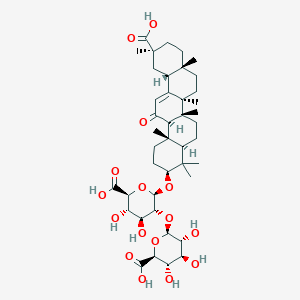
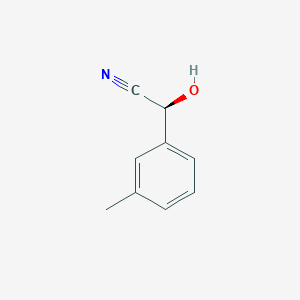
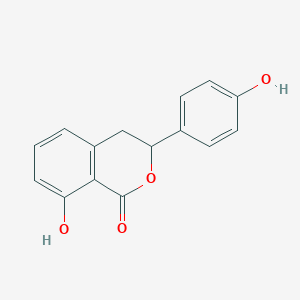
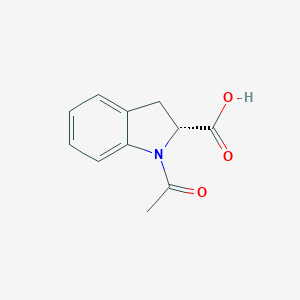
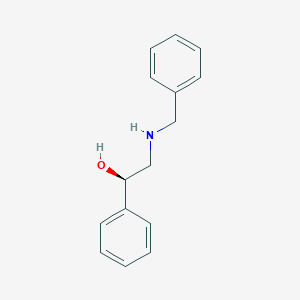
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
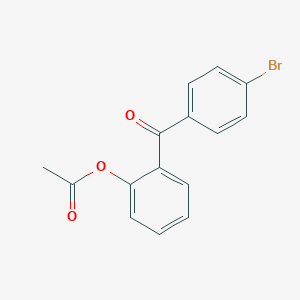
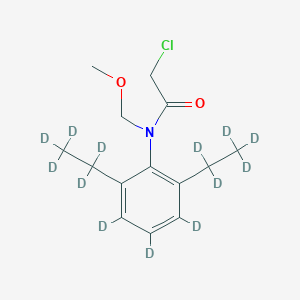
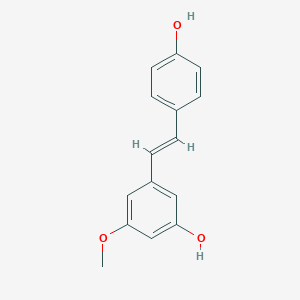
![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)
![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)
